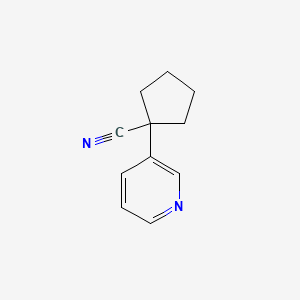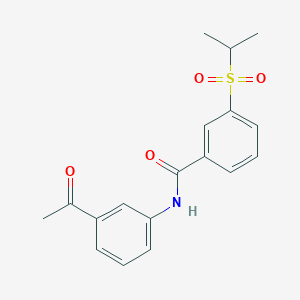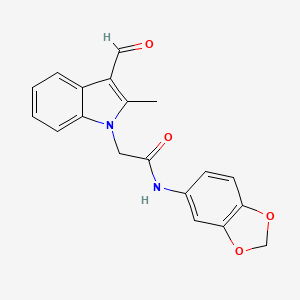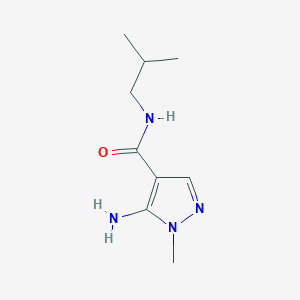
2-(5-Fluoropyridin-2-YL)propan-1-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Fluoropyridin-2-YL)propan-1-amine is a useful research compound. Its molecular formula is C8H11FN2 and its molecular weight is 154.188. The purity is usually 95%.
BenchChem offers high-quality 2-(5-Fluoropyridin-2-YL)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-Fluoropyridin-2-YL)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Spezifische Anwendung: GMC98300 zeigte eine ausgezeichnete fungizide Aktivität gegen Maisrost (Puccinia sorghi). Es übertraf das kommerzielle Fungizid Tebuconazol mit einem EC50-Wert von 0,60 mg/L .
- Bedeutung: Das Verständnis der MET I-Inhibition kann die Entwicklung neuer Fungizide mit reduziertem Resistenzpotential unterstützen .
- Relevanz: Die biologische Aktivität von GMC98300 macht es zu einem potenziellen Kandidaten für eine nachhaltige Pflanzenschutzmittelentwicklung .
- Ergebnis: Die resultierende Verbindung zeigte potente fungizide Eigenschaften, was die Bedeutung rationaler Designstrategien unterstreicht .
- Implikationen: Die einzigartige Wirkungsweise von GMC98300 macht es zu einer attraktiven Option für die Bekämpfung resistenter Krankheitserreger .
Fungizide Aktivität
Mitochondrialer Komplex I-Inhibition
Pflanzenschutzmittelentwicklung
Bioisosterie-basiertes Design
Resistenzvermeidung
Chemische Synthese und Charakterisierung
Wirkmechanismus
Fluoropyridines have found applications in various fields. For instance, they are used in the synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds . They are also used in the agricultural industry to improve the physical, biological, and environmental properties of products .
Biochemische Analyse
Biochemical Properties
2-(5-Fluoropyridin-2-YL)propan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in neurotransmitter synthesis and degradation, such as monoamine oxidase and catechol-O-methyltransferase. These interactions can influence the levels of neurotransmitters in the brain, potentially affecting mood and cognitive functions .
Cellular Effects
2-(5-Fluoropyridin-2-YL)propan-1-amine has notable effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell growth, differentiation, and apoptosis . Additionally, it can alter the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of 2-(5-Fluoropyridin-2-YL)propan-1-amine involves its binding interactions with specific biomolecules. It can act as an inhibitor or activator of certain enzymes, leading to changes in their activity. For instance, it has been found to inhibit the activity of monoamine oxidase, resulting in increased levels of neurotransmitters such as serotonin and dopamine . This inhibition can have significant effects on mood regulation and cognitive functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(5-Fluoropyridin-2-YL)propan-1-amine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under controlled conditions for extended periods, but it can degrade when exposed to light or high temperatures . Long-term exposure to 2-(5-Fluoropyridin-2-YL)propan-1-amine has been associated with alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(5-Fluoropyridin-2-YL)propan-1-amine vary with different dosages in animal models. At low doses, it has been observed to have beneficial effects on cognitive functions and mood regulation . At high doses, it can lead to toxic or adverse effects, such as neurotoxicity and liver damage . Threshold effects have also been noted, where a certain dosage level is required to achieve the desired therapeutic effects .
Metabolic Pathways
2-(5-Fluoropyridin-2-YL)propan-1-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s bioavailability and overall effects on the body .
Transport and Distribution
The transport and distribution of 2-(5-Fluoropyridin-2-YL)propan-1-amine within cells and tissues are crucial for its activity. It can be transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can accumulate in certain tissues, such as the brain and liver, where it exerts its effects . The localization and accumulation of the compound can influence its therapeutic and toxic effects .
Subcellular Localization
The subcellular localization of 2-(5-Fluoropyridin-2-YL)propan-1-amine is important for its activity and function. It can be directed to specific compartments or organelles within the cells through targeting signals or post-translational modifications . For instance, it has been found to localize in the mitochondria, where it can affect mitochondrial function and energy production . This subcellular localization can have significant implications for its overall effects on cellular processes .
Eigenschaften
IUPAC Name |
2-(5-fluoropyridin-2-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2/c1-6(4-10)8-3-2-7(9)5-11-8/h2-3,5-6H,4,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQQMFHDJRXVDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=NC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(9-Methylpurin-6-yl)amino]-1-(5-thiophen-3-ylthiophen-2-yl)ethanol](/img/structure/B2506528.png)
![N-(3-chloro-4-methylphenyl)-2-{[3-cyano-6-hydroxy-4-(thiophen-2-yl)-4,5-dihydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2506530.png)


![4-cyclopropyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole](/img/structure/B2506535.png)



![N-[(1-Methylpyrazol-4-yl)-pyridin-3-ylmethyl]prop-2-enamide](/img/structure/B2506542.png)
![2-(3,4-dimethoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2506545.png)
![2-[3-(3-Chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2506547.png)

![4-ethoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2506550.png)
